![molecular formula C11H15NO8S2 B14184463 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid CAS No. 926654-65-1](/img/structure/B14184463.png)
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is a chemical compound known for its unique structure and properties. It features a benzene ring substituted with hydroxy, amino, and disulfonic acid groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The disulfonic acid groups can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzenesulfonic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 4-Hydroxy-5-nitrobenzenesulfonic acid
Uniqueness
4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
926654-65-1 |
|---|---|
Molecular Formula |
C11H15NO8S2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-hydroxy-5-(4-oxopentan-2-ylamino)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H15NO8S2/c1-6(3-7(2)13)12-9-4-8(21(15,16)17)5-10(11(9)14)22(18,19)20/h4-6,12,14H,3H2,1-2H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
OLALCEGCWQIPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)NC1=C(C(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


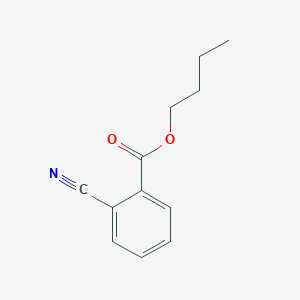
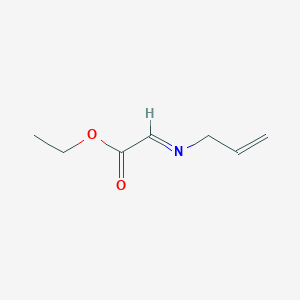
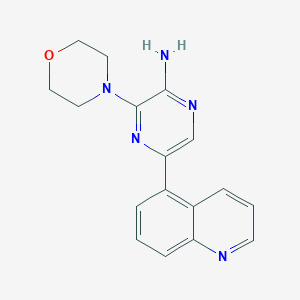
![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)
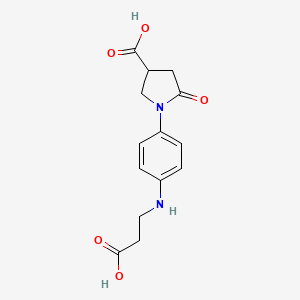
![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)

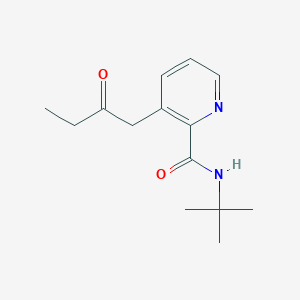
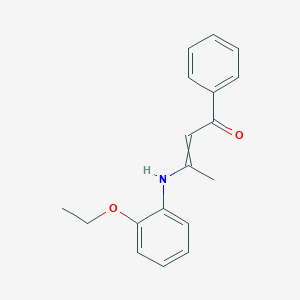

![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
